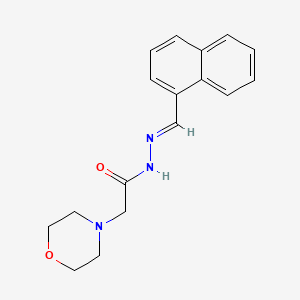![molecular formula C16H15N3O2 B5520751 3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)
3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.116426730 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties. Preliminary evaluations indicate that some of these compounds exhibit moderate to significant activity, showcasing their potential in managing convulsive disorders (Georgey et al., 2008).
Antioxidant Properties
Research into 2-substituted quinazolin-4(3H)-ones has revealed that these compounds can possess potent antioxidant properties, with specific structural features enhancing their effectiveness. The presence of hydroxyl groups and a methoxy substituent significantly increases antioxidant activity, suggesting these derivatives could be valuable in combating oxidative stress-related conditions (Mravljak et al., 2021).
Herbicidal Evaluation
Quinazolin-4-ones have also been explored for their herbicidal efficacy. Derivatives with phenoxy-methyl substituents have displayed high levels of phytotoxicity against both monocotyledonous and dicotyledonous model plants, indicating their potential as plant hormone inhibitors and herbicides (Aibibuli et al., 2012).
Anticancer Potential
Quinazoline-based analogs have been identified as exhibiting significant anti-tumor activity against various cancer cell lines. The introduction of specific substituents can enhance their selectivity and potency, making them promising candidates for cancer therapy (Shi et al., 2017).
Selective Histone Deacetylase Inhibitors
Novel quinazoline derivatives have been designed as selective inhibitors for histone deacetylase 6 (HDAC6), showing promising results in enzymatic assays and anticancer activity in vitro. These findings suggest quinazoline-based compounds could play a significant role in cancer treatment by targeting specific histone deacetylases (Yang et al., 2016).
Direcciones Futuras
The future directions for “3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol” could involve further exploration of its potential pharmaceutical and biological activities. Given the medicinal properties of quinazolinones, it could be beneficial to investigate this compound’s potential applications in drug development .
Propiedades
IUPAC Name |
3-[4-(2-hydroxyethylamino)quinazolin-6-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-7-6-17-16-14-9-12(4-5-15(14)18-10-19-16)11-2-1-3-13(21)8-11/h1-5,8-10,20-21H,6-7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCEQHROSDGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)N=CN=C3NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)
![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)
![2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)
![(NE)-N-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5520726.png)
![N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)
![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)
